molecular formula C18H15N3O B2412953 N-methyl-2,4-diphenylpyrimidine-5-carboxamide CAS No. 338771-85-0

N-methyl-2,4-diphenylpyrimidine-5-carboxamide

Cat. No.: B2412953
CAS No.: 338771-85-0
M. Wt: 289.338
InChI Key: KZYJKNHMIKIUGW-UHFFFAOYSA-N
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Description

N-methyl-2,4-diphenylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C18H15N3O. It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,4-diphenylpyrimidine-5-carboxamide typically involves the reaction of 2,4-diphenylpyrimidine-5-carboxylic acid with methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,4-diphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2,4-diphenylpyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-1,3-oxazoline: Similar in structure but contains an oxazoline ring instead of a pyrimidine ring.

    N-methyl-2,4-diphenylpyrimidine-5-carboxamide: A closely related compound with similar chemical properties.

    2,4-Diphenyl-5-pyrimidinecarboxylic acid: The precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .

Properties

IUPAC Name

N-methyl-2,4-diphenylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-19-18(22)15-12-20-17(14-10-6-3-7-11-14)21-16(15)13-8-4-2-5-9-13/h2-12H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYJKNHMIKIUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325252
Record name N-methyl-2,4-diphenylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338771-85-0
Record name N-methyl-2,4-diphenylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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